molecular formula C11H14ClF2N B15311368 3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine

3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine

Cat. No.: B15311368
M. Wt: 233.68 g/mol
InChI Key: GMBWJEDECSFLRU-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. One common method is the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol . This intermediate can then undergo further reactions to introduce the difluoromethyl and amine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by amination. These processes require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14ClF2N

Molecular Weight

233.68 g/mol

IUPAC Name

3-(4-chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine

InChI

InChI=1S/C11H14ClF2N/c1-7-5-8(3-4-9(7)12)6-11(2,15)10(13)14/h3-5,10H,6,15H2,1-2H3

InChI Key

GMBWJEDECSFLRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)(C(F)F)N)Cl

Origin of Product

United States

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